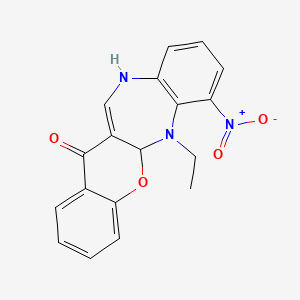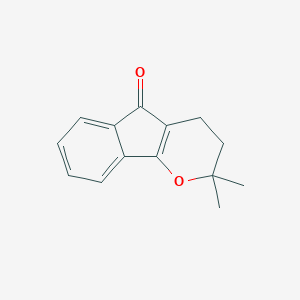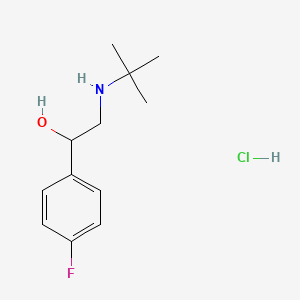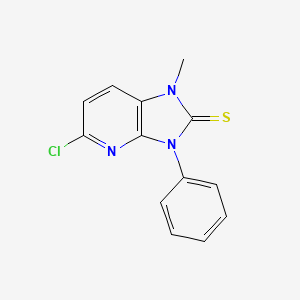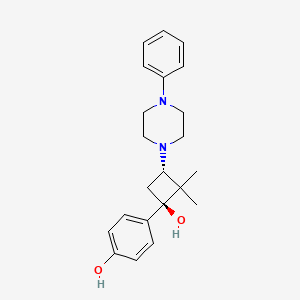
(15S)-15-Methyl PGF2beta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(15S)-15-Methyl PGF2beta is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its role in reproductive biology and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl PGF2beta typically involves the modification of the prostaglandin F2alpha structure. The synthetic route includes several steps such as esterification, reduction, and selective methylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(15S)-15-Methyl PGF2beta undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other functional groups.
Substitution: This involves replacing one functional group with another, which can be useful in creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
(15S)-15-Methyl PGF2beta has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in reproductive health, including labor induction and the treatment of certain reproductive disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of (15S)-15-Methyl PGF2beta involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of prostaglandins on smooth muscle contraction, inflammation, and other processes.
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin F2alpha: The natural analog with similar biological activity.
15-Methyl PGF2alpha: Another synthetic analog with slight structural differences.
Prostaglandin E2: A related compound with different receptor affinities and physiological effects.
Uniqueness
(15S)-15-Methyl PGF2beta is unique due to its specific methylation at the 15th position, which can alter its receptor binding affinity and biological activity compared to other prostaglandins. This modification can make it more potent or selective in certain therapeutic applications.
Propiedades
Número CAS |
35700-24-4 |
|---|---|
Fórmula molecular |
C21H36O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1 |
Clave InChI |
DLJKPYFALUEJCK-ZCLMMZAKSA-N |
SMILES isomérico |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


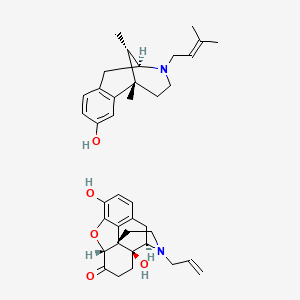
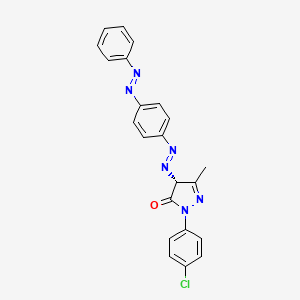
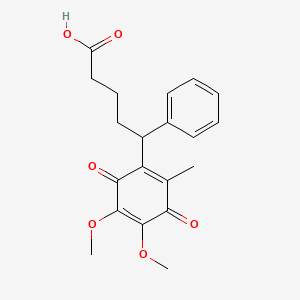

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
